

Spectroscopic and Structural Elucidation of 2-Deoxokanshone M: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the norsesquiterpenoid, **2-Deoxokanshone M**. This compound is a significant degradation product of nardosinone, a bioactive constituent of Nardostachys jatamansi. The following sections detail its mass spectrometry, infrared spectroscopy, and comprehensive nuclear magnetic resonance data. Furthermore, detailed experimental protocols for the isolation and spectroscopic analysis are provided, alongside a visualization of its formation pathway from nardosinone.

Core Spectroscopic Data

The spectroscopic data presented below were instrumental in the structural elucidation of **2- Deoxokanshone M**.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) established the molecular formula of **2-Deoxokanshone M** as C₁₂H₁₆O₂.[1]

lon	Measured m/z	Calculated m/z
[M+H]+	193.1205	193.1223
[M-H] ⁻	191.1066	191.1078



Infrared (IR) Spectroscopy Data

The Infrared (IR) spectrum of **2-Deoxokanshone M** indicates the presence of key functional groups that are consistent with its proposed structure.

Frequency (v _{max})	Functional Group	
3331 cm ⁻¹	Hydroxyl (-OH) group	
1584 cm ⁻¹	Conjugated double bond (C=C)	
1546 cm ⁻¹	Conjugated double bond (C=C)	

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR data were acquired in DMSO-d₆. The assignments were confirmed by 2D NMR experiments, including HSQC, HMBC, and ¹H-¹H COSY.[1]

Table 1: ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) Data for **2-Deoxokanshone M** in DMSO-d₆[1]



Position	δΗ (ppm), J (Hz)	δC (ppm)	Туре
1	6.49 (1H, t, 4.0)	130.6	СН
2	2.20 (2H, m)	25.3	CH2
3	2.28 (2H, m)	25.6	CH2
4	1.62 (1H, m)	38.5	СН
5	37.4	С	
6	5.23 (1H, s)	102.0	СН
7	167.7	С	
8	1.46 (2H, m)	49.2	CH₂
9	136.1	С	
10	196.3	С	_
11	0.87 (3H, d, 6.8)	15.4	CH₃
12	0.92 (3H, s)	19.4	СНз

Experimental Protocols Isolation of 2-Deoxokanshone M

2-Deoxokanshone M was isolated from the refluxed products of nardosinone in boiling water. The separation process involved a combination of column chromatography over ODS, silica gel, and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compound.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, ^{13}C NMR, and 2D NMR spectra (HSQC, HMBC, 1H - 1H COSY) were recorded on a 600 MHz spectrometer.[1] The sample was dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

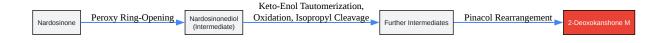


High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS data were acquired on a UPLC-Q-TOF-MS/MS system in both positive and negative ion modes.[2] [3] The mobile phase typically consists of a gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[2][3]

Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer. The spectrum reveals the presence of hydroxyl and conjugated double bonds, which are characteristic features of the molecule.[1]

Formation of 2-Deoxokanshone M from Nardosinone

2-Deoxokanshone M is a degradation product of nardosinone. The formation involves a series of chemical reactions, including the opening of the peroxy ring in nardosinone, keto-enol tautomerization, oxidation, cleavage of the isopropyl group, and a pinacol rearrangement.[4][5] [6]



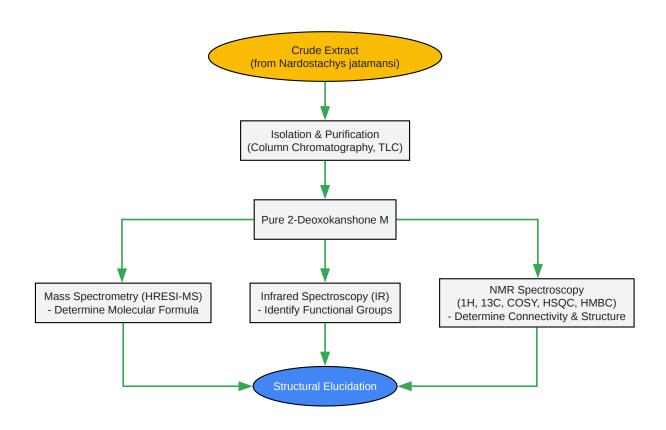
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Caption: Plausible degradation pathway of Nardosinone to **2-Deoxokanshone M**.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of natural products like **2-Deoxokanshone M**.





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Caption: General workflow for the isolation and spectroscopic analysis.

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